molecular formula C18H10N2 B1266190 Acenaphtho[1,2-b]quinoxaline CAS No. 207-11-4

Acenaphtho[1,2-b]quinoxaline

Cat. No. B1266190
CAS RN: 207-11-4
M. Wt: 254.3 g/mol
InChI Key: VRSLSEDOBUYIMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of AQ derivatives has been explored for their potential applications in organic electronics, such as non-fullerene organic solar cells. For instance, a small molecule acenaphtho[1,2-b]quinoxaline diimide derivative, AQI-T2, was designed and synthesized as an electron-accepting material, demonstrating moderate photovoltaic performances with a power conversion efficiency of 0.77% (Lan et al., 2016). Furthermore, novel conjugated polymers incorporating the AQ moiety have been synthesized, showing promising results in polymer solar cells with a maximum power conversion efficiency value of 1.20% (Zhang et al., 2013).

Molecular Structure Analysis

The planar structure of AQ derivatives has been found to promote well-ordered interchain packing in the solid state, which is advantageous for electronic applications. The incorporation of planar electron-donating and accepting units into the AQ structure can significantly affect its electronic properties and self-organization tendencies (Zou et al., 2012).

Chemical Reactions and Properties

AQ has been identified as an effective corrosion inhibitor for mild steel in acidic environments. Its inhibition efficiency increases with concentration, suggesting its potential as a protective agent in corrosive media (Obot et al., 2010). Additionally, AQ and its derivatives have shown promising activities as electron acceptors in organic solar cells, with specific structural modifications leading to improved photovoltaic performances (Lan et al., 2016).

Physical Properties Analysis

The physical properties of AQ derivatives, such as absorption spectra and molecular organization, are significantly influenced by their structural characteristics. These properties are crucial for their applications in electronic devices, where the molecular packing and electronic levels determine the efficiency and stability of the material (Zhang et al., 2013).

Chemical Properties Analysis

AQ compounds exhibit diverse chemical behaviors depending on their substitution patterns and the nature of their interactions with other molecules. For instance, their role as corrosion inhibitors is attributed to their ability to form stable adsorption layers on metal surfaces, protecting them from corrosive agents (Obot et al., 2010). The electron-accepting capabilities of AQ derivatives make them suitable for use in organic electronics, highlighting their versatility in chemical applications.

Scientific Research Applications

Corrosion Inhibition

Acenaphtho[1,2-b]quinoxaline (AQ) has been identified as an effective corrosion inhibitor for mild steel in acidic solutions. Studies reveal that AQ's inhibition efficiency increases with its concentration and it adheres to the Langmuir isotherm in describing its adsorption behavior on mild steel. This finding is significant in the field of corrosion science, offering a novel approach to protect metals in corrosive environments (Obot, Obi-Egbedi, & Odozi, 2010).

Photovoltaic Applications

Acenaphtho[1,2-b]quinoxaline has been utilized in the creation of high-performance donor-acceptor photovoltaic copolymers. Its incorporation into conjugated polymers, such as those with benzo[1,2-b:4,5-b']-dithiophene or thiophene donor units, enhances solubility and maintains coplanarity, leading to improved photovoltaic device performance. This research suggests significant potential for AQ in the development of efficient solar energy harvesting materials (Zhang et al., 2013).

Molecular Electronics

In molecular electronics, AQ derivatives exhibit unique intramolecular charge transfer characteristics and self-assembly behaviors. The study of tetrathiafulvalene-acenaphtho[1,2-b]quinoxaline compounds reveals their ability to form distinct nanostructures, indicating potential applications in nanotechnology and molecular electronic devices (Jia et al., 2011).

Organic Electronics

Acenaphtho[1,2-b]quinoxaline diimides derivatives have been explored as potential small molecule non-fullerene acceptors for organic solar cells. These molecules demonstrate broad absorption bands and favorable electronic properties, making them promising candidates for use in high-efficiency organic electronic devices (Lan et al., 2016).

Cancer Research

AQ derivatives have been investigated for their selective cytotoxicity against various cancer cell lines. One particular study highlights the apoptosis-inducing effects of a 3,4-dinitroacenaphtho[1,2-b]quinoxaline derivative, demonstrating its potential as a therapeutic agent in cancer treatment (Mahjoob et al., 2011).

Environmental Sensing

AQ-based compounds have shown promise as selective fluorescent sensors for mercury detection. Their specific interaction with Hg2+ ions and resultant fluorescence changes suggest their potential application in environmental monitoring and heavy metal detection (Feng et al., 2016).

Electrochromic Devices

AQ derivatives have been applied in the development of electrochromic devices, showcasing distinct color changes and high optical contrast. Their properties make them suitable for applications in smart materials and display technologies (Du et al., 2013).

Future Directions

Acenaphtho[1,2-b]quinoxaline has potential for development in biomedical research. For example, it has been used in the design and synthesis of spiro-fused cyclic frameworks . It also shows potential as a vector with strong transfection efficiency in vitro and in vivo, as well as efficient real-time bioimaging properties .

properties

IUPAC Name

acenaphthyleno[1,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2/c1-2-10-15-14(9-1)19-17-12-7-3-5-11-6-4-8-13(16(11)12)18(17)20-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSLSEDOBUYIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942900
Record name Acenaphtho[1,2-b]quinoxaline
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Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acenaphtho[1,2-b]quinoxaline

CAS RN

207-11-4
Record name Acenaphtho(1,2-b)quinoxaline
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Record name Acenaphtho[1,2-b]quinoxaline
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Record name Acenaphtho[1,2-b]quinoxaline
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Record name ACENAPHTHO(1,2-B)QUINOXALINE
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Synthesis routes and methods

Procedure details

To a reaction vessel equipped with a stirrer, 5-liter of glacial acetic acid and 490 g of purified acenaphthenequinone were added and stirred for 15 minutes under nitrogen bubbling to obtain an acenathphenequinone solution. Similarly, to another reaction vessel equipped with a stirrer, 7.5-liter of glacial acetic acid and 275 g of o-phenylenediamine were added and stirred for 15 minutes under nitrogen bubbling to obtain an o-phenylenediamine solution. Thereafter, while stirring under nitrogen atmosphere, the o-phenylenediamine solution was added to the acenaphthenequinone solution gradually over one hour, and then allowed to react by continuing to stir for 3 hours. After ion exchange water was added to the obtained reaction liquid, the precipitate was filtrated to obtain a crude product. This crude product was recrystallized with a heated glacial acetic acid for purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
369
Citations
J Saranya, P Sounthari, K Parameswari, S Chitra - Measurement, 2016 - Elsevier
The corrosion inhibition of mild steel in 1 MH 2 SO 4 using acenaphtho[1,2-b]quinoxaline and acenaphtho[1,2-b]pyrazine at 303–333 K have been investigated. The study was …
Number of citations: 101 www.sciencedirect.com
IB Obot, NO Obi-Egbedi, NW Odozi - Corrosion Science, 2010 - Elsevier
Acenaphtho [1,2-b] quinoxaline (AQ) was tested as a novel corrosion inhibitor for mild steel in 0.5MH 2 SO 4 solution using chemical technique at 30C. AQ acts as an effective inhibitor …
Number of citations: 184 www.sciencedirect.com
L Lan, Z Chen, L Ying, F Huang, Y Cao - Organic electronics, 2016 - Elsevier
We designed and synthesized a small molecule acenaphtho[1,2-b]quinoxaline diimide derivative AQI-T2 as an electron-accepting material for non-fullerene organic solar cells. This …
Number of citations: 35 www.sciencedirect.com
J Yu, Y Xiao, J Chen - Chinese Journal of Organic Chemistry, 2019 - sioc-journal.cn
A new thermally activated delayed fluorescence (TADF) acceptor (A) segment, acenaphtho [1, 2-b] quinoxaline (AQ) group, is designed. And a novel red TADF material 10, 10', 10''-(…
Number of citations: 9 sioc-journal.cn
RBK Siram, J Smith, TD Anthopoulos… - Journal of Materials …, 2012 - pubs.rsc.org
We report the synthesis of a novel class of low band gap copolymers based on an acenaphtho[1,2-b]quinoxaline core and oligothiophene derivatives acting as the acceptor and the …
Number of citations: 18 pubs.rsc.org
Y Zou, Z Guan, Z Zhang, Y Huang, N Wang… - Journal of Materials …, 2012 - Springer
A series of alternating copolymers (PC-AQx, PT-DTAQx, PC-DTAQx, PF-DTAQx, and PBDT-DTAQx) bearing novel planar acenaphtho[1,2-b]quinoxaline (AQx) or 8,11-di(thiophen- 2-yl)…
Number of citations: 19 link.springer.com
Z Zhang, Q Peng, D Yang, Y Chen, Y Huang, X Pu… - Synthetic metals, 2013 - Elsevier
Dialkoxy substituted acenaphtho [1,2-b]quinoxaline (AQx) is demonstrated to be a promising electronic acceptor subunit for constructing high performance donor-acceptor (D–A) …
Number of citations: 22 www.sciencedirect.com
T Fang, Z Lu, H Lu, C Li, G Li, C Kang, Z Bo - Polymer, 2015 - Elsevier
A new low band gap polymer P1 with fluorinated acenaphtho[1,2-b]quinoxaline (AQ) as the acceptor unit and benzo[1,2-b:4,5-b′]dithiophene as the donor unit has been designed and …
Number of citations: 9 www.sciencedirect.com
B Liu, WC Chen, R Zhang, Q Liu, H Wei, WL Wu… - Dyes and …, 2023 - Elsevier
Developing new electron acceptors with high rigidity and structural adjustability is significant for realizing efficient long-wavelength thermally activated delayed fluorescence (TADF) …
Number of citations: 1 www.sciencedirect.com
JY Liu, XY Liu, R Liu, F Tang, JB Yang, Q Tang… - Bioorganic …, 2021 - Elsevier
Two-photon fluorescent Acenaphtho[1,2-b]quinoxaline (ANQ) and the hydrophilic di-(triazole-[12]aneN 3 ) moieties were combined through an alkyl chain (ANQ-AM) or a β-hairpin motif …
Number of citations: 6 www.sciencedirect.com

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